molecular formula C10H11FO2 B1471750 2-Fluoro-3-(2-methylphenyl)propanoic acid CAS No. 1539454-95-9

2-Fluoro-3-(2-methylphenyl)propanoic acid

Cat. No.: B1471750
CAS No.: 1539454-95-9
M. Wt: 182.19 g/mol
InChI Key: LSEJXFGLDXCKDU-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for 2-fluoro-3-(2-methylphenyl)propanoic acid is derived from its structural features. The parent chain is a three-carbon propanoic acid moiety (CH₂CH₂COOH), with substituents on the second and third carbons. The fluorine atom is located on the second carbon of the chain, while the third carbon is bonded to a 2-methylphenyl group (a benzene ring with a methyl substituent at position 2). This nomenclature aligns with IUPAC rules for numbering the longest carbon chain and prioritizing functional groups.

Alternative designations include:

  • 3-(2-Methylphenyl)-2-fluoropropanoic acid : Emphasizes the position of the substituents relative to the carboxylic acid group.
  • 2-Fluoro-3-(o-tolyl)propanoic acid : Uses the common name o-tolyl for the 2-methylphenyl group.

These synonyms reflect variations in naming conventions across chemical databases and literature. For instance, the compound may also be cataloged under vendor-specific codes, such as X214392 in commercial chemical inventories.

CAS Registry Number and Molecular Formula

The CAS Registry Number uniquely identifies this compound in chemical databases. However, this specific isomer is not explicitly listed in the provided search results. Closely related compounds, such as 3-(2-fluoro-3-methylphenyl)propanoic acid (CAS 955403-63-1) and 3-(2-fluoro-4-methylphenyl)propionic acid (CAS 852181-17-0), highlight the importance of positional isomerism in CAS assignments.

The molecular formula for this compound is C₁₀H₁₁FO₂ , consistent with a propanoic acid backbone (C₃H₆O₂) substituted with a fluorine atom and a 2-methylphenyl group (C₇H₇). Exact mass calculations yield 182.074 g/mol , with a molecular weight of 182.19 g/mol .

Property Value
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Exact Mass 182.074 g/mol

Structural Isomerism and Stereochemical Considerations

Structural isomerism in this compound arises from variations in substituent positions on both the propanoic acid chain and the phenyl ring. Key isomers include:

  • Positional Isomers on the Phenyl Ring :

    • 3-(2-Fluoro-4-methylphenyl)propanoic acid : Fluorine at position 2 and methyl at position 4 on the phenyl ring.
    • 3-(4-Fluoro-2-methylphenyl)propanoic acid : Fluorine at position 4 and methyl at position 2.
  • Chain Isomerism :

    • 2-Fluoro-2-(3-methylphenyl)propanoic acid : Fluorine and phenyl group both attached to the second carbon, forming a geminal di-substituted structure.

Stereochemical considerations are limited due to the absence of chiral centers in the parent structure. However, derivatives such as 2-amino-3-(2-fluoro-3-methylphenyl)propanoic acid (CAS 1391005-19-8) introduce chirality at the α-carbon, necessitating enantiomeric resolution techniques.

The planar geometry of the phenyl ring and the flexibility of the propanoic acid chain influence physicochemical properties, including solubility and melting points. For example, analogs like 3-(2-fluoro-5-methylphenyl)propionic acid exhibit melting points between 117–119°C, while steric effects from ortho-substituents (e.g., 2-methyl groups) may reduce crystal lattice stability.

Properties

IUPAC Name

2-fluoro-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJXFGLDXCKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-(2-methylphenyl)propanoic acid is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methyl-substituted phenyl group, which may enhance its pharmacological properties. The molecular formula of this compound is C₁₀H₁₁FO₂, with a molecular weight of approximately 182.2 g/mol.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators in inflammation and pain response. The presence of the fluorine atom enhances the compound's binding affinity to these enzymes, potentially increasing its therapeutic efficacy.

The mechanism of action for this compound involves several key interactions within biological systems:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit both COX-1 and COX-2 enzymes, leading to reduced levels of inflammatory mediators.
  • Enhanced Binding Affinity : The fluorine substitution is believed to improve the compound's affinity for the active sites of these enzymes, resulting in more effective inhibition compared to non-fluorinated analogs.
  • Impact on Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thus alleviating pain and inflammation associated with various conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key differences among selected analogs:

Compound NameMolecular FormulaKey Differences
2-Fluoro-3-methylbenzoic acidC₈H₉FO₂Lacks propanoic acid moiety
3-(2-Fluoro-4-methylphenyl)propionic acidC₁₀H₁₁FO₂Different methyl group position
3-(2-Fluoro-3-chlorophenyl)propionic acidC₁₀H₁₁ClF O₂Chlorine instead of methyl group

This comparative analysis highlights how variations in substitution patterns can significantly influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound effectively reduces inflammation markers in human cell lines. It was observed that higher concentrations resulted in a significant decrease in prostaglandin E2 levels, indicating effective COX inhibition.
  • Analgesic Properties : Animal model studies have shown that administration of this compound leads to a notable reduction in pain responses, comparable to established NSAIDs like ibuprofen. This suggests its potential as an analgesic agent.
  • Drug Development Potential : Due to its structural similarity to other therapeutic agents, ongoing research is exploring its use as a precursor for developing new anti-inflammatory and analgesic drugs. Its unique properties may lead to novel formulations with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs of Propanoic Acid Derivatives
Compound Name Substituents Molecular Weight Key Properties/Effects Biological Activity/Applications References
2-Fluoro-3-(2-methylphenyl)propanoic acid -F (C2), -2-methylphenyl (C3) ~194.19 (calc.) Enhanced acidity (electron-withdrawing F); steric hindrance from methylphenyl group Not reported in evidence
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid -Cl (C3, C5), -OH (C4) ~235.06 Antimicrobial activity (E. coli, S. aureus); chlorine and hydroxyl groups enhance bioactivity Antimicrobial agent
3-(2-Methoxyphenyl)propanoic acid -OCH₃ (C2-phenyl) 180.20 Methoxy group (electron-donating) reduces acidity; used in synthetic chemistry Reagent for organic synthesis
2-(3-(Trifluoromethyl)phenyl)propanoic acid -CF₃ (C3-phenyl) 218.18 Strong electron-withdrawing CF₃ increases acidity; potential pharmaceutical applications Synthetic intermediate
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid -NH₂ (C3), -CF₃-phenyl-furan 299.25 Amino group enhances solubility; furan and CF₃ may influence receptor binding Research compound (biological studies)
Substituent Impact Analysis
  • Electron-Withdrawing Groups (F, Cl, CF₃):
    Fluorine and chlorine atoms (as in 2-fluoro and dichloro derivatives) increase the acidity of the carboxylic acid group by stabilizing the deprotonated form. For example, chlorinated derivatives in demonstrated antimicrobial efficacy, likely due to enhanced membrane permeability from Cl and OH groups . The trifluoromethyl group in ’s compound further amplifies acidity and may improve metabolic stability in drug design .
  • Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups (e.g., 3-(2-methoxyphenyl)propanoic acid) reduce acidity and may enhance lipophilicity, influencing applications in fragrance (e.g., propanoic acid esters in liquors, ) or synthesis .
  • Aromatic vs.

Preparation Methods

Example Reaction (From Patent CN103044245A):

Parameter Details
Reactants 2-chloropropionate, Hydrogen fluoride
Catalyst Titanium tetrachloride (0.01–0.02 mass ratio)
Molar Ratio 1 (2-chloropropionate) : 1.2–1.5 (HF)
Temperature 50–200 °C
Reaction Time 20–30 hours
Yield Up to 83.2%
Selectivity Up to 87.5%
  • The reaction proceeds via halogen exchange where the chlorine atom is replaced by fluorine to yield 2-fluoropropionate esters or acids.
  • Post-reaction workup involves cooling, phase separation, and vacuum distillation or rectification to purify the product.
  • Advantages include high yield, good selectivity, low production cost, and minimal waste generation.

Biocatalytic Synthesis Using Enzymatic Pathways

Recent advances have demonstrated green and efficient biosynthetic routes for fluorinated hydroxypropionic acids, which can be chemically transformed into fluorinated propanoic acids.

  • Substrate: 2-fluoromalonic acid (2-FMA), which can be produced enzymatically or chemically.
  • Enzymes: MatBrp (fluoromalonyl-CoA synthetase) and MCR (malonyl-CoA reductase).
  • Process: Whole-cell biotransformation or crude enzyme catalysis under mild conditions.
  • Advantages: Mild reaction conditions, environmentally friendly, no toxic waste, and use of inexpensive substrates.

Key Findings:

Aspect Details
Substrate 2-fluoromalonic acid (2-FMA)
Enzymatic Catalysts MatBrp and MCR
Reaction Conditions Mild, aqueous, ambient temperature
Product 2-fluoro-3-hydroxypropionic acid (precursor)
Yield 50 mg/L in engineered strains
Environmental Impact Green synthesis, no organofluorine poisoning

This biocatalytic method offers a promising alternative for synthesizing fluorinated propanoic acid analogs, including 2-fluoro-3-(2-methylphenyl)propanoic acid after further chemical modifications.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents & Catalysts Conditions Yield/Selectivity Advantages Limitations
Halogen Exchange 2-chloropropionate or 2-bromopropionate Hydrogen fluoride, TiCl4 or KF 50–200 °C, 20–30 h Yield up to 83.2%, Selectivity 87.5% High yield, low waste, cost-effective Requires handling HF, high temp
Aromatic Fluoroalkylation Brominated aromatic precursors Oxalyl chloride, AlCl3, fluorine source Reflux, Lewis acid catalysis Variable yields (20–99%) Precise fluorine placement Multi-step, complex purification
Biocatalytic Synthesis 2-fluoromalonic acid Enzymes MatBrp, MCR Mild, aqueous, ambient temp Moderate yield (~50 mg/L) Green, mild, safe Scale-up and substrate specificity

Research Findings and Notes

  • The halogen exchange method is well-documented with industrial applicability due to relatively simple setup and good yields.
  • The aromatic fluorination route is more suitable for complex molecules requiring regioselective fluorination but involves multiple steps and purification challenges.
  • Biocatalytic methods represent the frontier of sustainable fluorine chemistry, enabling synthesis under environmentally benign conditions, though currently limited by enzyme availability and scale.
  • The choice of method depends on the desired purity, scale, cost, and environmental considerations.

Q & A

What are the optimal synthetic routes for 2-fluoro-3-(2-methylphenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus : Synthesis and stereochemical control.
Methodological Answer :
The compound can be synthesized via Friedel-Crafts alkylation followed by fluorination. For example:

Friedel-Crafts Alkylation : React 2-methylbenzene with acryloyl chloride in the presence of AlCl₃ to form 3-(2-methylphenyl)propanoic acid .

Electrophilic Fluorination : Use Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the β-position. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect regioselectivity and fluorination efficiency .
Advanced Consideration : Enantioselective fluorination requires chiral catalysts (e.g., Cinchona alkaloids) to achieve >90% ee, verified by chiral HPLC .

How can conflicting NMR spectral data for this compound be resolved in structural elucidation?

Basic Research Focus : Analytical validation.
Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic proton splitting caused by fluorine’s paramagnetic effect. Compare with computed spectra (DFT/B3LYP/6-31G*) for validation .
  • 19F NMR : Confirm fluorination position via coupling constants (e.g., JHF ~45–50 Hz for β-fluorine) .
    Advanced Consideration : Dynamic NMR (DNMR) at variable temperatures can detect rotational barriers in the propanoic acid backbone .

What computational models predict the thermodynamic stability of this compound in aqueous vs. nonpolar solvents?

Advanced Research Focus : Solvent interactions and stability.
Methodological Answer :

  • COSMO-RS Simulations : Predict solubility parameters (δ) and Gibbs free energy (ΔG) in water (high polarity) vs. toluene (low polarity). The fluorine atom increases hydrophilicity (ΔGhydration ≈ -15 kJ/mol) .
  • pKa Estimation : Use MarvinSketch or SPARC calculators to determine acidity (predicted pKa ~3.1±0.2), critical for ion-pairing in biological systems .

How does fluorination at the β-position influence enzyme inhibition compared to non-fluorinated analogs?

Advanced Research Focus : Structure-activity relationships (SAR).
Methodological Answer :

  • Kinetic Assays : Compare IC₅₀ values for fluorinated vs. non-fluorinated analogs against serine hydrolases (e.g., acetylcholinesterase). Fluorine’s electronegativity enhances binding affinity by 2–3 fold via H-bonding with catalytic triads .
  • X-ray Crystallography : Resolve ligand-enzyme complexes to map fluorine’s interaction with active-site residues (e.g., Tyr-337 in COX-2) .

What chromatographic methods are optimal for separating this compound from its synthetic impurities?

Basic Research Focus : Purity analysis.
Methodological Answer :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) gradient. Retention time ≈ 8.2 min. Detect impurities (e.g., de-fluorinated byproducts) via UV at 254 nm .
  • LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 211.1 (ESI⁻ mode) and fragment peaks (e.g., m/z 167.0 for decarboxylation) .

How do contradictory reports on the compound’s anti-inflammatory activity arise in in vitro vs. in vivo studies?

Advanced Research Focus : Biological data reconciliation.
Methodological Answer :

  • In Vitro/In Vivo Discrepancies : In vitro assays (e.g., LPS-induced TNF-α inhibition in macrophages) may show IC₅₀ = 10 µM, while in vivo efficacy (e.g., murine models) requires higher doses due to rapid glucuronidation .
  • Metabolite Profiling : Use UPLC-QTOF to identify Phase I/II metabolites (e.g., hydroxylated or conjugated derivatives) that alter bioavailability .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus : Hazard mitigation.
Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid aqueous rinses to prevent environmental contamination .

How can molecular docking studies optimize the compound’s binding to G-protein-coupled receptors (GPCRs)?

Advanced Research Focus : Computational drug design.
Methodological Answer :

  • Docking Workflow :
    • Prepare receptor (e.g., β2-adrenergic receptor) with AutoDock Tools.
    • Define grid box around orthosteric site (center: x=12.4, y=5.7, z=22.1).
    • Run Lamarckian GA (50 runs). Fluorine’s van der Waals interactions improve binding energy (ΔG ≈ -9.2 kcal/mol) .

What regulatory guidelines apply to the use of this compound in preclinical studies?

Advanced Research Focus : Compliance and documentation.
Methodological Answer :

  • ICH M7 : Assess mutagenic impurities (e.g., alkylating agents) via Ames test. Limit nitrosamine content to <1 ppm .
  • GLP Standards : Document synthesis, purity (>95%), and stability (e.g., 24-month shelf life at -20°C) for FDA submissions .

How can isotopic labeling (e.g., ¹⁸O, ²H) aid in tracking metabolic pathways of this compound?

Advanced Research Focus : Isotope-aided tracing.
Methodological Answer :

  • ¹⁸O Labeling : Synthesize the compound with ¹⁸O in the carboxylic group to trace decarboxylation via GC-IRMS .
  • ²H-Labeled Analog : Use deuterium at the α-position (C-2) to study CYP450-mediated oxidation kinetics via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(2-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(2-methylphenyl)propanoic acid

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